1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline
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Overview
Description
1-(3,4-Dimethoxy-2-nitrobenzyl)isoquinoline is an organic compound with the molecular formula C18H16N2O4 and a molecular weight of 324.33 g/mol . This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-(3,4-Dimethoxy-2-nitrobenzyl)isoquinoline typically involves the reaction of isoquinoline with 3,4-dimethoxy-2-nitrobenzyl bromide under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
1-(3,4-Dimethoxy-2-nitrobenzyl)isoquinoline undergoes various chemical reactions, including:
Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas with palladium catalyst for reduction, potassium permanganate for oxidation, and nucleophiles like amines or thiols for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3,4-Dimethoxy-2-nitrobenzyl)isoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxy-2-nitrobenzyl)isoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
1-(3,4-Dimethoxy-2-nitrobenzyl)isoquinoline can be compared with other isoquinoline derivatives such as:
1-(3,4-Dimethoxybenzyl)isoquinoline: Lacks the nitro group, which may result in different biological activities and reactivity.
1-(3,4-Dimethoxy-2-nitrobenzyl)pyridine: Contains a pyridine ring instead of an isoquinoline ring, leading to variations in chemical properties and applications.
The uniqueness of 1-(3,4-Dimethoxy-2-nitrobenzyl)isoquinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
33130-18-6 |
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Molecular Formula |
C18H16N2O4 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
1-[(3,4-dimethoxy-2-nitrophenyl)methyl]isoquinoline |
InChI |
InChI=1S/C18H16N2O4/c1-23-16-8-7-13(17(20(21)22)18(16)24-2)11-15-14-6-4-3-5-12(14)9-10-19-15/h3-10H,11H2,1-2H3 |
InChI Key |
DHTARPXBIKWQCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC2=NC=CC3=CC=CC=C32)[N+](=O)[O-])OC |
Origin of Product |
United States |
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